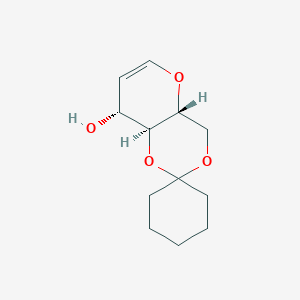
4,6-O-Cyclohexylidene-D-glucal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-O-Cyclohexylidene-D-glucal is a chemical compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol . It is a derivative of D-glucal, where the 4 and 6 positions of the glucose ring are protected by a cyclohexylidene group. This compound is primarily used as a building block in organic synthesis, particularly in the synthesis of complex carbohydrates and glycosides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Cyclohexylidene-D-glucal typically involves the protection of the hydroxyl groups at the 4 and 6 positions of D-glucal using cyclohexanone in the presence of an acid catalyst. One common method involves the use of bis(benzonitrile)palladium(II) dichloride and silver trifluoromethanesulfonate in dichloromethane at -78°C under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-O-Cyclohexylidene-D-glucal undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) or Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of organometallic reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4,6-O-Cyclohexylidene-D-glucal is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: Potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 4,6-O-Cyclohexylidene-D-glucal involves its role as a protected intermediate in synthetic pathways. The cyclohexylidene group protects the hydroxyl groups at the 4 and 6 positions, allowing selective reactions at other positions of the glucose ring. This protection is crucial for the synthesis of complex carbohydrates and glycosides, as it prevents unwanted side reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-O-Benzylidene-D-glucal: Similar in structure but uses a benzylidene group for protection.
4,6-O-Isopropylidene-D-glucal: Uses an isopropylidene group for protection.
Uniqueness
4,6-O-Cyclohexylidene-D-glucal is unique due to its cyclohexylidene protective group, which provides distinct steric and electronic properties compared to benzylidene and isopropylidene groups. This uniqueness can influence the reactivity and selectivity of the compound in synthetic applications .
Eigenschaften
Molekularformel |
C12H18O4 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol |
InChI |
InChI=1S/C12H18O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,9-11,13H,1-3,5-6,8H2/t9-,10-,11+/m1/s1 |
InChI-Schlüssel |
SZCBOVRLIDZTHD-MXWKQRLJSA-N |
Isomerische SMILES |
C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O |
Kanonische SMILES |
C1CCC2(CC1)OCC3C(O2)C(C=CO3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


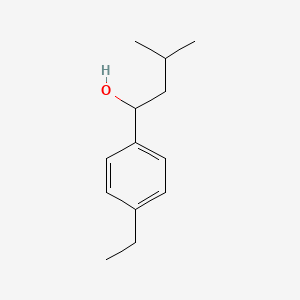
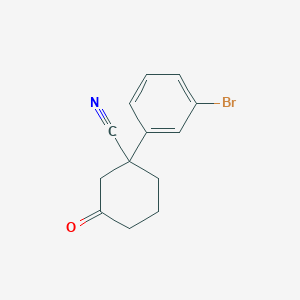
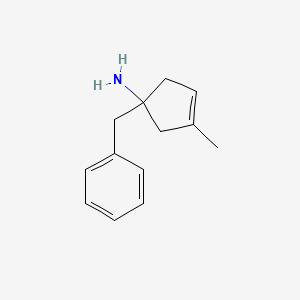
![11B-Benzyl-9-hydroxy-5,6,7,11B-tetrahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13097292.png)
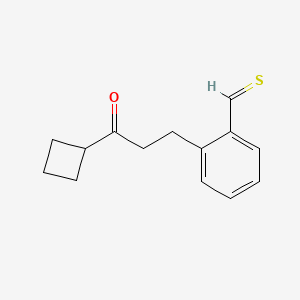
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)
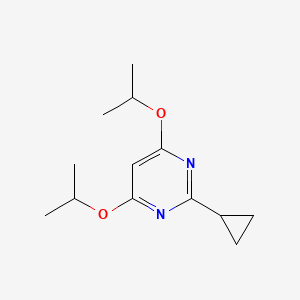
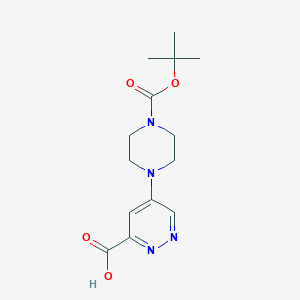
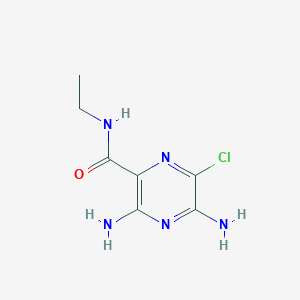
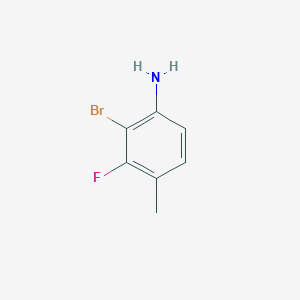

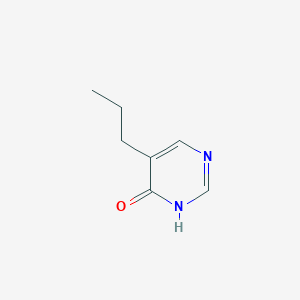
![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
